![molecular formula C22H21N3OS2 B4792469 N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-[4-(DIETHYLAMINO)PHENYL]AMINE](/img/structure/B4792469.png)
N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-[4-(DIETHYLAMINO)PHENYL]AMINE
Overview
Description
“N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-[4-(DIETHYLAMINO)PHENYL]AMINE” is a complex organic compound that features a benzothiazole moiety, a furan ring, and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-FURYL]METHYLIDENE}-N-[4-(DIETHYLAMINO)PHENYL]AMINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Moiety: Starting from ortho-aminothiophenol and an appropriate aldehyde under acidic conditions.
Synthesis of the Furan Ring: Using a furan derivative, such as furfural, which can be synthesized from agricultural byproducts.
Condensation Reaction: The final step might involve a condensation reaction between the benzothiazole and furan derivatives with the diethylamino-substituted phenylamine under basic or acidic conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic processes.
Biology and Medicine
Pharmacology: Exploration as a potential therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The benzothiazole moiety is known for its biological activity, which could involve interactions with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Furan Derivatives: Compounds like furfural and its derivatives.
Diethylamino-Substituted Compounds: Compounds like N,N-diethyl-4-aminobenzaldehyde.
Properties
IUPAC Name |
4-[[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-3-25(4-2)17-11-9-16(10-12-17)23-15-18-13-14-21(26-18)28-22-24-19-7-5-6-8-20(19)27-22/h5-15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQODSSKVLZKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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